1-(a-D-ribofuranosyl)uracil

Overview

Description

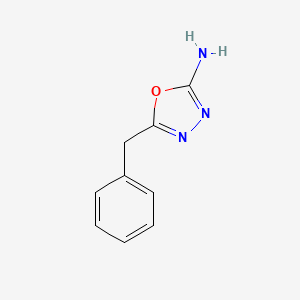

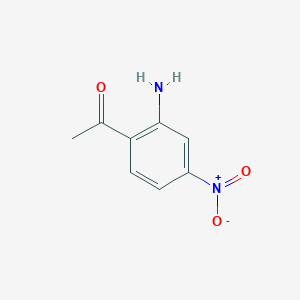

1-(α-D-ribofuranosyl)uracil is a nucleoside compound where a uracil base is attached to a ribofuranose sugar moiety. This structure is a key component in RNA and plays a crucial role in various biological processes. The compound's significance is highlighted by its involvement in the synthesis of various analogs that have potential therapeutic applications, including antiviral and anticancer activities.

Synthesis Analysis

The synthesis of nucleoside analogs related to 1-(α-D-ribofuranosyl)uracil has been explored in several studies. For instance, a method to synthesize E-5-(2-bromovinyl)-1-(β-D-arabinofuranosyl)uracil was developed, which involved multiple steps starting from 2′,3′,5′-Tri-O-acetyl-riboseuracil and proceeding through alcoholysis, anhydration cyclization, and ring cleavage . Another study reported the synthesis of 5-halo-1-(2'-fluoro-2'-deoxy-beta-D-ribofuranosyl)uracils, which showed selective retention in tumor tissues when tested in mice . Additionally, a new synthesis route for 3-(β-D-ribofuranosyl)uracil, also known as isouridine, was achieved with a 25% overall yield starting from pyrimidin-2-one .

Molecular Structure Analysis

The molecular structure of nucleoside analogs has been determined using various techniques such as X-ray crystallography. For example, the crystal and molecular structure of 5-[1-(2′-deoxy-α-d-ribofuranosyl)uracilyl] disulfide was elucidated, revealing unique configurations of the uracil and deoxyribosyl residues and a distinct valence state about the S-S linkage .

Chemical Reactions Analysis

Chemical reactions involving 1-(α-D-ribofuranosyl)uracil derivatives have been studied to understand their behavior under different conditions. The reaction of 1-(2′,3′-epoxy-β-D-lyxofuranosyl)uracil with hydrogen fluoride resulted in the unexpected formation of 1-(3′-fluoro-3′-deoxy-β-D-ribofuranosyl)uracil, demonstrating the complexity of reactions involving fluorinating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(α-D-ribofuranosyl)uracil derivatives are influenced by their structure and the substituents attached to the nucleoside. Radiolabeled derivatives of 1-(2′-fluoro-2′-deoxy-β-D-ribofuranosyl)uracil and 1-(2′-chloro-2′-deoxy-β-D-ribofuranosyl)uracil were synthesized for use as diagnostic radiopharmaceuticals, showcasing the importance of these compounds in medical imaging . The tissue distribution and metabolic stability of these compounds, as well as their interaction with biological systems, such as the erythrocyte transporter system, were investigated to understand their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Biological Studies

1-(a-D-ribofuranosyl)uracil and its derivatives have been extensively studied in the field of medicinal chemistry. For example, Chwang et al. (1976) investigated the synthesis of various uracil derivatives and evaluated their biological activities, including the growth inhibition of mouse leukemia L5178Y, HeLa, and Novikoff hepatoma cells in culture (Chwang et al., 1976).

Affinity Labeling and Enzyme Inhibition

Armstrong et al. (1976) explored the use of a modified form of this compound for affinity labeling of Escherichia coli DNA-dependent RNA polymerase. This study demonstrated the compound's potential as a noncompetitive inhibitor of the enzyme, highlighting its relevance in understanding enzyme dynamics and inhibition (Armstrong et al., 1976).

Structural Analysis and Modeling

The structure and conformational properties of uracil derivatives have been a subject of interest in physical chemistry. Vogt et al. (2013) conducted a detailed study on the equilibrium structure of 1-methyluracil, which is closely related to this compound, using gas electron diffraction and coupled-cluster computations (Vogt et al., 2013).

Nucleoside Analogs and Their Properties

The synthesis and characterization of various nucleoside analogs related to this compound have been explored. For instance, Groziak et al. (1993) investigated the synthesis, hydration, and structural equilibria of 1-(.beta.-D-glycofuranosyl)uracil-6-carboxaldehydes, contributing to the understanding of nucleoside chemistry and its physical properties (Groziak et al., 1993).

Imaging and Diagnostic Applications

This compound derivatives have also been considered for imaging and diagnostic applications. Balatoni (2005) described the exploration of 1-N-Methyl-5-(Beta-D-ribofuranosyl)uracil as a new imaging probe for cellular proliferation, particularly in breast cancer, highlighting the compound's potential in medical diagnostics (Balatoni, 2005).

Mechanism of Action

Target of Action

1-(a-D-ribofuranosyl)uracil is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad and targets these malignancies specifically .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis . This interaction results in the induction of apoptosis, a process of programmed cell death . This leads to the death of the malignant cells, thereby reducing the progression of the malignancies .

Biochemical Pathways

The affected biochemical pathway is the DNA synthesis pathway . By inhibiting this pathway, this compound prevents the replication of the malignant cells . The downstream effect of this inhibition is the induction of apoptosis, leading to the death of the malignant cells .

Result of Action

The result of the action of this compound is the reduction in the progression of indolent lymphoid malignancies . This is achieved through the inhibition of DNA synthesis, which leads to the induction of apoptosis and the death of the malignant cells .

Future Directions

properties

IUPAC Name |

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-JBBNEOJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364101 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3258-07-9 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the α-anomer of uridine differ from the naturally occurring β-anomer in terms of its interaction with enzymes?

A1: While the provided research articles do not directly compare the activity of α-uridine with β-uridine, the study by [Wu et al. (2)] investigates the interaction of a closely related molecule, 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate (α-fo5UTP), with Escherichia coli DNA-dependent RNA polymerase. This study shows that α-fo5UTP acts as a non-competitive inhibitor of RNA polymerase, suggesting that it binds to a site distinct from the substrate binding site. [] This binding leads to reversible inhibition of the enzyme, likely through Schiff base formation between the formyl group of α-fo5UTP and an amino group on the enzyme. [] Although further research is needed to directly compare the behavior of α- and β-anomers, this example highlights how the stereochemistry at the anomeric carbon can significantly impact interactions with enzymes.

Q2: What makes 1-(α-D-ribofuranosyl)uracil a useful compound in the synthesis of other molecules?

A2: The research by [Schinazi et al. (4)] demonstrates the utility of a protected derivative of 1-(α-D-ribofuranosyl)uracil as a precursor for synthesizing carborane-containing nucleosides. [] Specifically, 1,3-di-O-acetyl-5-O-benzoyl-2-O-(o-carboran-1-ylmethyl)-D-ribofuranose, derived from 1-(α-D-ribofuranosyl)uracil, was successfully employed to create a novel carborane-uracil conjugate. [] This highlights the potential of using modified uridine derivatives as building blocks for creating compounds with potential applications in fields like boron neutron capture therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)

![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)